2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid
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Overview
Description
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. . The structure of this compound includes a chromene ring fused with a pyrimidine ring, which is further substituted with a sulfanyl acetic acid group.
Preparation Methods
The synthesis of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid can be achieved through various synthetic routes. One common method involves the heterocyclocondensation of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction results in the formation of the chromeno[2,3-d]pyrimidine core, which is then further functionalized to introduce the sulfanyl acetic acid group.
Industrial production methods for such compounds often involve multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These reactions typically use readily available starting materials and environmentally friendly conditions, such as aqueous media and room temperature .
Chemical Reactions Analysis
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .
Scientific Research Applications
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation . Additionally, its unique structure makes it a promising candidate for drug development and therapeutic applications .
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Additionally, the compound’s structure allows it to interact with various other proteins and enzymes, modulating their activity and leading to diverse biological effects . The exact pathways involved depend on the specific context and conditions, but the overall mechanism involves the disruption of key cellular processes and signaling pathways .
Comparison with Similar Compounds
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid is unique due to its specific structural features and biological activities. Similar compounds include other chromeno[2,3-d]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and oxazolo[5,4-d]pyrimidines . These compounds share some structural similarities but differ in their specific substituents and functional groups .
Compared to these similar compounds, this compound exhibits unique reactivity and biological activity, making it a valuable compound for research and development . Its ability to inhibit CDK2 and other molecular targets sets it apart from other chromeno[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C20H16N2O3S/c1-12-6-5-9-14-10-15-19(25-17(12)14)21-18(13-7-3-2-4-8-13)22-20(15)26-11-16(23)24/h2-9H,10-11H2,1H3,(H,23,24) |
InChI Key |
BTYZXLSNCSMORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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